Cas no 1156221-95-2 (2-(N-Cyclopropyl-N-ethylamino)ethanol)

2-(N-Cyclopropyl-N-ethylamino)ethanol structure
1156221-95-2 structure
商品名:2-(N-Cyclopropyl-N-ethylamino)ethanol
CAS番号:1156221-95-2
MF:C7H15NO
メガワット:129.200102090836
CID:1205465
PubChem ID:43509679

2-(N-Cyclopropyl-N-ethylamino)ethanol 化学的及び物理的性質

名前と識別子

    • 2-[cyclopropyl(ethyl)amino]ethanol
    • 2-(N-Cyclopropyl-N-ethylamino)ethanol
    • 1156221-95-2
    • SB84544
    • EN300-138029
    • 2-[cyclopropyl(ethyl)amino]ethan-1-ol
    • 2-(Cyclopropyl(ethyl)amino)ethanol
    • 2-(cyclopropyl(ethyl)amino)ethan-1-ol
    • SCHEMBL19203896
    • インチ: InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H3
    • InChIKey: RHTKKLUKHAEPFD-UHFFFAOYSA-N
    • ほほえんだ: CCN(CCO)C1CC1

計算された属性

  • せいみつぶんしりょう: 129.115364102g/mol
  • どういたいしつりょう: 129.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 81
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

2-(N-Cyclopropyl-N-ethylamino)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-138029-0.1g
2-[cyclopropyl(ethyl)amino]ethan-1-ol
1156221-95-2 95%
0.1g
$176.0 2023-05-27
Enamine
EN300-138029-0.25g
2-[cyclopropyl(ethyl)amino]ethan-1-ol
1156221-95-2 95%
0.25g
$252.0 2023-05-27
TRC
N186950-100mg
2-(N-Cyclopropyl-N-ethylamino)ethanol
1156221-95-2
100mg
$ 930.00 2022-06-03
Enamine
EN300-138029-0.05g
2-[cyclopropyl(ethyl)amino]ethan-1-ol
1156221-95-2 95%
0.05g
$118.0 2023-05-27
Enamine
EN300-138029-0.5g
2-[cyclopropyl(ethyl)amino]ethan-1-ol
1156221-95-2 95%
0.5g
$457.0 2023-05-27
Aaron
AR00HDQ5-10g
2-(N-cyclopropyl-N-ethylamino)ethanol
1156221-95-2 95%
10g
$3485.00 2023-12-16
A2B Chem LLC
AI09841-1g
2-(N-Cyclopropyl-n-ethylamino)ethanol
1156221-95-2 95%
1g
$650.00 2024-04-20
Enamine
EN300-138029-250mg
2-[cyclopropyl(ethyl)amino]ethan-1-ol
1156221-95-2 95.0%
250mg
$252.0 2023-09-30
1PlusChem
1P00HDHT-2.5g
2-(N-cyclopropyl-N-ethylamino)ethanol
1156221-95-2 95%
2.5g
$1480.00 2023-12-26
A2B Chem LLC
AI09841-100mg
2-(N-Cyclopropyl-n-ethylamino)ethanol
1156221-95-2 95%
100mg
$221.00 2024-04-20

2-(N-Cyclopropyl-N-ethylamino)ethanol 関連文献

2-(N-Cyclopropyl-N-ethylamino)ethanolに関する追加情報

Professional Introduction to Compound with CAS No. 1156221-95-2 and Product Name: 2-(N-Cyclopropyl-N-ethylamino)ethanol

The compound with the CAS number 1156221-95-2 and the product name 2-(N-Cyclopropyl-N-ethylamino)ethanol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of both cyclopropyl and ethylamino functional groups makes it a versatile intermediate, offering a platform for further chemical modifications and biological evaluations.

Recent advancements in medicinal chemistry have highlighted the importance of structural diversity in the design of novel therapeutic agents. The 2-(N-Cyclopropyl-N-ethylamino)ethanol molecule, with its distinct structural features, has been explored in various contexts, particularly in the synthesis of bioactive molecules. The cyclopropyl ring, known for its stability and ability to engage in favorable interactions with biological targets, has been a focal point in designing molecules with enhanced binding affinity and selectivity.

In the realm of drug development, the N-cyclopropyl-N-ethylamino moiety has shown promise in improving pharmacokinetic properties such as solubility and metabolic stability. These attributes are crucial for the successful translation of laboratory discoveries into clinical applications. The compound’s ethanol side chain also contributes to its overall flexibility, allowing for conformational adjustments that can be exploited to optimize receptor binding.

One of the most compelling aspects of 2-(N-Cyclopropyl-N-ethylamino)ethanol is its potential as a scaffold for developing new drugs targeting various diseases. Researchers have leveraged this compound to create derivatives that exhibit inhibitory activity against enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases. The cyclopropyl group’s ability to mimic certain natural amino acid structures has been particularly valuable in designing molecules that can interact with biological pathways in a highly specific manner.

Recent studies have demonstrated the compound’s utility in generating libraries of molecules for high-throughput screening (HTS). The structural diversity offered by 2-(N-Cyclopropyl-N-ethylamino)ethanol allows researchers to explore a wide range of chemical spaces, increasing the likelihood of identifying novel lead compounds. This approach aligns with contemporary trends in drug discovery, where computational methods and artificial intelligence are being integrated to accelerate the process of identifying promising candidates.

The synthesis of 2-(N-Cyclopropyl-N-ethylamino)ethanol involves multi-step organic transformations that highlight the compound’s synthetic accessibility. Advanced synthetic techniques, including transition metal-catalyzed reactions and asymmetric methods, have been employed to construct the desired framework efficiently. These methodologies not only enhance yield but also allow for precise control over stereochemistry, which is critical for biological activity.

In terms of biological evaluation, 2-(N-Cyclopropyl-N-ethylamino)ethanol has been tested in various cellular and animal models. Preliminary findings suggest that derivatives derived from this compound exhibit promising pharmacological profiles. For instance, some analogs have shown inhibitory effects on kinases involved in cancer progression, while others have demonstrated anti-inflammatory properties by modulating cytokine release pathways. These results underscore the compound’s potential as a building block for therapeutic agents.

The role of computational chemistry in optimizing 2-(N-Cyclopropyl-N-ethylamino)ethanol derivatives cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding modes and affinity for target proteins. By integrating experimental data with computational insights, researchers can rationally design next-generation compounds with improved efficacy and reduced side effects. This interdisciplinary approach is becoming increasingly prevalent in modern drug discovery pipelines.

Future directions for research on 2-(N-Cyclopropyl-N-ethylamino)ethanol include exploring its role in developing treatments for emerging infectious diseases and rare genetic disorders. The compound’s structural features make it amenable to modifications that can target novel therapeutic areas where existing treatments are limited. Additionally, green chemistry principles are being applied to refine synthetic routes, making the production of this compound more sustainable and environmentally friendly.

The broader impact of compounds like 2-(N-Cyclopropyl-N-ethylamino)ethanol extends beyond individual research projects. They serve as valuable tools for training the next generation of chemists and pharmacologists, fostering innovation through collaborative efforts across academic institutions and industry partners. As our understanding of biological systems continues to evolve, compounds such as this will play an essential role in unraveling complex disease mechanisms and developing targeted therapies.

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